Tranexamic acid isobenzedrine ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124505-25-5 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[4-(3-aminopropyl)phenyl] 4-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c18-11-1-2-13-5-9-16(10-6-13)21-17(20)15-7-3-14(12-19)4-8-15/h5-6,9-10,14-15H,1-4,7-8,11-12,18-19H2 |
InChI Key |
MPGGRDKUPMOSSF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCCN |
Canonical SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCCN |
Synonyms |
4-(aminomethyl)cyclohexane carboxylic acid 1,4-hydroxylphenylpropylamine ester IB-AMCA tranexamic acid isobenzedrine este |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Pharmacology
Elucidation of Molecular Interactions of Tranexamic Acid Isobenzedrine Ester within Fibrinolytic Pathways
The primary pharmacological action of tranexamic acid and its esters is the inhibition of fibrinolysis, the enzymatic process of breaking down fibrin (B1330869) in blood clots. This action is mediated through specific interactions with plasminogen, the zymogen precursor of the key fibrinolytic enzyme, plasmin.
Tranexamic acid exerts its antifibrinolytic effect by binding to the lysine (B10760008) binding sites (LBS) within the kringle domains of plasminogen. nih.gov These sites are crucial for the attachment of plasminogen and its activator, tissue-type plasminogen activator (tPA), to the fibrin surface. nih.gov By competitively occupying these sites, tranexamic acid prevents plasminogen from binding to fibrin, thereby inhibiting its conversion to plasmin and protecting the clot from degradation. nih.gov
For this compound, the fundamental mechanism of action remains contingent on the tranexamic acid moiety. Esterification of the carboxylic acid group is a common strategy to create prodrugs, which can alter physicochemical properties such as lipophilicity. nih.gov In the case of this compound, it is anticipated that the ester linkage is hydrolyzed in vivo by esterases to release the active tranexamic acid. Therefore, the binding dynamics to plasminogen's lysine binding sites are ultimately governed by the parent tranexamic acid molecule. The isobenzedrine portion of the ester, once cleaved, is not expected to participate in binding to the LBS.
The activation of plasminogen to plasmin is facilitated by activators such as streptokinase and urokinase. Tranexamic acid and its derivatives interfere with this activation process. A comparative in vitro study on the inhibitory capabilities of tranexamic acid (AMCA) and its isobenzedrine ester (IB-AMCA) on plasminogen activation induced by streptokinase and urokinase has demonstrated the higher potency of the ester derivative. nih.gov This suggests that this compound is a more effective inhibitor of plasminogen activation by these specific activators compared to tranexamic acid itself. nih.gov
Comparative Biochemical Potency Studies: this compound Versus Tranexamic Acid
In vitro studies have indicated a notable difference in the biochemical potency between tranexamic acid and its isobenzedrine ester. The ester derivative, this compound, has been shown to possess a higher inhibitory potency on the activation of plasminogen when compared directly with tranexamic acid. nih.gov This enhanced in vitro activity suggests that the modification of the carboxylic acid group through esterification with isobenzedrine may contribute to more effective inhibition of the fibrinolytic process, at least under the experimental conditions.
| Compound | Relative In Vitro Potency in Inhibiting Plasminogen Activation |
| Tranexamic Acid (AMCA) | Standard |
| This compound (IB-AMCA) | Higher than Tranexamic Acid nih.gov |
Table 1: Comparative in vitro potency of Tranexamic Acid and its Isobenzedrine Ester.
Structure-Activity Relationship (SAR) Studies of Tranexamic Acid Ester Derivatives
The relationship between the chemical structure of tranexamic acid derivatives and their biological activity is a critical area of study for the development of new antifibrinolytic agents.
The esterification of tranexamic acid's carboxyl group is a prodrug strategy aimed at modifying its physicochemical properties. nih.gov Such modifications can influence how the molecule is absorbed and distributed. While specific studies on the isobenzedrine ester's direct binding affinity are not detailed in the available literature, the general principle is that the ester itself does not bind to the lysine binding sites of plasminogen. Instead, the ester moiety is designed to be cleaved by endogenous esterases to release the active tranexamic acid. nih.govresearchgate.net The primary impact of the ester moiety is therefore on the pharmacokinetics of the compound, rather than on the molecular recognition and binding affinity of the active principle. The higher in vitro potency observed for the isobenzedrine ester might be attributable to factors such as altered cell permeability or interaction with the assay components, leading to a higher effective concentration of the active form at the target site. nih.gov
Computational Chemistry and Molecular Modeling of Ester-Protein Interactions
Computational chemistry and molecular modeling are indispensable tools for elucidating the interactions between drug molecules and biological targets at an atomic level. In the context of tranexamic acid esters, these in silico methods provide critical insights into how esterification influences protein binding, which is fundamental to understanding their pharmacological activity. While specific molecular modeling studies on this compound are not extensively detailed in publicly available literature, research on other ester derivatives of tranexamic acid serves as an excellent proxy to illustrate the methodologies and potential findings.
Molecular docking simulations, a key component of computational modeling, are frequently employed to predict the binding affinity and orientation of a ligand (in this case, a tranexamic acid ester) within the active site of a target protein. These simulations are particularly valuable for studying prodrugs, such as tranexamic acid esters, which are designed to be cleaved by specific enzymes in the body to release the active parent drug.
A pertinent example is the study of tranexamic acid alkyl ester derivatives and their interaction with human carboxylesterase 1 (hCE1), a major esterase expressed in human skin responsible for the hydrolysis of many ester-containing compounds. Such studies aim to understand the metabolic processing of these derivatives. Molecular docking simulations can predict how these ester prodrugs fit into the hCE1 active site and calculate their binding energies, which correlate with the stability of the ligand-enzyme complex.
In one such investigation, molecular docking simulations were performed for butyl and octyl ester derivatives of tranexamic acid (referred to as TA4 and TA8, respectively). The results indicated that these derivatives form stable hydrogen bonds with key amino acid residues in the active site of hCE1. The specific interactions and calculated binding energies provide a quantitative measure of the binding affinity.
Interactive Data Table: Molecular Docking of Tranexamic Acid Alkyl Esters with Human Carboxylesterase 1 (hCE1)
| Derivative | Interacting Residues in hCE1 | Binding Energy (kJ/mol) |
| TA4 (Butyl Ester) | AGR-4186, SER-6075, SER-4179 | -31.25 |
| TA8 (Octyl Ester) | GLU-6388, LEU-6355 | -31.80 |
This table is based on data from a study on tranexamic acid alkyl ester derivatives and is used to illustrate the principles of molecular modeling in this context.
The data from these simulations reveal that both the butyl and octyl esters of tranexamic acid are effectively accommodated within the enzyme's binding pocket. A lower binding energy, as seen with the octyl ester (TA8), suggests a slightly more favorable and stable interaction compared to the butyl ester (TA4). These computational predictions are crucial for the rational design of prodrugs, allowing researchers to modify the ester group to fine-tune the rate of enzymatic cleavage and, consequently, the release profile of the active tranexamic acid.
These computational approaches, including Density Functional Theory (DFT) and Molecular Mechanics (MM), extend beyond simple docking. alquds.edu They can be used to predict the stability of the prodrugs and the energy barriers for their conversion to the parent drug, providing a comprehensive understanding of their behavior before undertaking expensive and time-consuming experimental work. alquds.edu By modeling these ester-protein interactions, scientists can better predict the pharmacokinetic and pharmacodynamic properties of compounds like this compound.
Biopharmaceutical Design and Advanced Delivery Systems Excluding Clinical Data
Prodrug Concepts Applied to Tranexamic Acid Isobenzedrine Ester
The application of prodrug strategies to tranexamic acid involves masking its polar functional groups to improve its lipophilicity and, consequently, its absorption through biological membranes like the skin or cornea. An ideal ester prodrug would exhibit sufficient stability for storage and administration, while being susceptible to cleavage by endogenous enzymes (e.g., esterases) to release the parent drug, tranexamic acid, in a controlled manner within the target tissue.
Studies on tranexamic acid ester prodrugs typically involve evaluating their chemical stability and enzymatic hydrolysis rates. In vitro experiments are conducted in various buffers simulating physiological pH and in the presence of biological media like plasma, serum, or tissue homogenates rich in esterase enzymes. The rate of disappearance of the prodrug and the appearance of tranexamic acid are monitored over time, often using techniques like High-Performance Liquid Chromatography (HPLC). These kinetics are crucial for predicting the prodrug's behavior in vivo. For a hypothetical compound like this compound, researchers would analyze its breakdown in these conditions to determine its half-life and the efficiency of enzymatic conversion.
To confirm that a prodrug can effectively deliver the active compound in a biological system, its conversion is studied in relevant biological matrices. These can include human plasma, skin homogenate, or corneal tissue, depending on the intended route of administration. For instance, if designed for transdermal delivery, the release of tranexamic acid from its ester prodrug would be quantified after incubation with skin extracts. This provides essential data on whether the local enzymatic activity is sufficient to bioactivate the prodrug.
Investigation of Permeation Enhancement Mechanisms for Tranexamic Acid Esters
A primary goal of creating ester prodrugs of tranexamic acid is to enhance its permeation across cellular barriers. The increased lipophilicity of the ester derivative is the main driver for this enhancement, allowing it to partition more readily into the lipid-rich domains of cell membranes.
Esterification of tranexamic acid significantly alters its physicochemical properties, primarily its partition coefficient (log P). A higher log P value indicates greater lipid solubility, which generally correlates with improved permeability through the stratum corneum of the skin or the corneal epithelium. Research would involve comparing the permeability of the ester prodrug to that of the parent tranexamic acid across isolated biological or artificial membranes to quantify this enhancement.
Ex vivo models, such as the Franz diffusion cell system using excised human or animal skin, are the gold standard for assessing the transdermal absorption potential of compounds. In these experiments, a formulation containing the tranexamic acid ester would be applied to the epidermal side of the skin sample. The amount of the prodrug and the released tranexamic acid that permeates through the skin into the receptor fluid is measured over time. This allows for the calculation of key parameters like flux and permeability coefficient, providing a reliable estimate of the compound's ability to be delivered through the skin.
Formulation Science and Engineering of Tranexamic Acid Ester-Based Delivery Systems
The development of a successful drug product requires careful formulation science. For a lipophilic prodrug like a tranexamic acid ester, formulation efforts would focus on creating stable delivery systems that optimize its solubility, stability, and skin permeation. This could involve incorporating the prodrug into creams, gels, ointments, or transdermal patches. Formulation components would be selected for their ability to act as vehicles, solubilizers, and potentially as permeation enhancers themselves, working synergistically with the prodrug's enhanced lipophilicity to maximize delivery of tranexamic acid to the target tissue.
Development of Topical Formulations for Enhanced Compound Penetration
The development of topical formulations for any active pharmaceutical ingredient, including ester derivatives like this compound, is a critical step in ensuring its efficacy, particularly for dermatological applications. The primary goal is to enhance the penetration of the compound through the stratum corneum, the outermost layer of the skin, to reach its target site of action.
For tranexamic acid, its hydrophilic nature limits its passive diffusion across the lipid-rich stratum corneum. mdpi.com Esterification, such as the creation of the isobenzedrine ester, is a common prodrug strategy to increase the lipophilicity of a parent molecule, thereby theoretically improving its ability to penetrate the skin. nih.gov Once absorbed into the skin, the ester is expected to be hydrolyzed by cutaneous esterases, releasing the active tranexamic acid.
However, specific research detailing the development and optimization of topical formulations for this compound is not readily found in the reviewed scientific literature. Such research would typically involve:
Vehicle Optimization: Investigating various formulation bases such as creams, gels, lotions, or nanoemulsions to determine the most effective carrier for this specific ester. frontiersin.org A study on other tranexamic acid alkyl ester derivatives, for instance, utilized a hydrogel formulation composed of hydroxyethyl (B10761427) cellulose, propylene (B89431) glycol, Tween 80, and chlorobutanol, which demonstrated good skin absorption and stability. exo-ricerca.itnih.gov
Permeation Enhancers: The inclusion of chemical penetration enhancers that can reversibly disrupt the stratum corneum barrier to facilitate drug passage.
Advanced Delivery Systems: The exploration of nanocarriers like liposomes, niosomes, or solid lipid nanoparticles to encapsulate the ester, potentially improving its stability and skin penetration profile. frontiersin.org
Without dedicated studies on this compound, the optimal formulation for its enhanced penetration remains theoretical.
Table 1: Research Findings on Topical Formulation Development for this compound
| Formulation Parameter | Research Finding |
| Optimal Vehicle | Data Not Available |
| Efficacy of Permeation Enhancers | Data Not Available |
| Performance in Advanced Delivery Systems | Data Not Available |
Physicochemical Stability of Ester Derivatives within Formulated Products
The physicochemical stability of a drug within its formulation is paramount to its safety and efficacy, ensuring that it remains in its active form and does not degrade into potentially harmful byproducts throughout its shelf life. For an ester derivative like this compound, a key aspect of stability testing would be its hydrolysis back to tranexamic acid and isobenzedrine.
Stability studies for a topical product containing this ester would typically evaluate its robustness under various conditions as per ICH (International Council for Harmonisation) guidelines, including different temperatures, humidity levels, and light exposure. nih.gov Key considerations for the stability of ester prodrugs in formulated products include:
pH of the Formulation: The pH of the vehicle can significantly influence the rate of ester hydrolysis. For many ester prodrugs, a slightly acidic pH is often optimal for stability. nih.gov
Excipient Compatibility: Interactions between the ester and other ingredients in the formulation (excipients) can affect its stability. nih.gov
Packaging: The choice of packaging is crucial to protect the formulation from environmental factors like light and air, which could accelerate degradation.
While general principles of ester prodrug stability are well-established, specific data on the stability of this compound within formulated products is not available in the reviewed literature. Studies on other tranexamic acid esters have shown that they can be formulated to remain stable in the product but are efficiently converted to the parent drug upon exposure to biological conditions. mdpi.com
Table 2: Physicochemical Stability Data for this compound in Formulated Products
| Stability Parameter | Result |
| Hydrolytic Stability vs. pH | Data Not Available |
| Thermal Stability | Data Not Available |
| Photostability | Data Not Available |
| Excipient Compatibility | Data Not Available |
Biocompatibility Assessment of Ester Derivatives in Advanced Material Applications
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. When considering an ester derivative for use in advanced material applications, such as in drug-eluting medical devices or specialized topical patches, a thorough biocompatibility assessment is essential.
This assessment would involve a series of in vitro and in vivo tests to evaluate potential adverse effects on biological systems. For a compound like this compound, these tests would aim to determine:
Cytotoxicity: Evaluating the potential of the compound to cause cell death. Studies on other tranexamic acid ester derivatives have shown low cytotoxicity in human keratinocyte cell lines (HaCaT cells). exo-ricerca.itnih.gov
Skin Irritation and Sensitization: Assessing the potential to cause skin redness, swelling, or an allergic reaction upon topical application. Safety assessments of other tranexamic acid esters have indicated no significant skin irritation in animal models. exo-ricerca.itnih.gov
Hemocompatibility: If the material is intended for applications where it may come into contact with blood, its effect on blood components, such as red blood cells (hemolysis) and the clotting cascade, would be evaluated. Studies on tranexamic acid incorporated into biomaterials have shown good hemocompatibility. nih.gov
Specific biocompatibility data for this compound is not present in the accessible scientific literature. While tranexamic acid itself has been shown to have no adverse biomechanical effects on common artificial joint materials, these findings cannot be directly extrapolated to its ester derivatives without specific testing. nih.gov
Table 3: Biocompatibility Assessment of this compound
| Test | Result |
| In Vitro Cytotoxicity | Data Not Available |
| In Vivo Skin Irritation | Data Not Available |
| Skin Sensitization Potential | Data Not Available |
| Hemocompatibility | Data Not Available |
Emerging Research Directions and Methodological Innovations
Rational Design of Next-Generation Tranexamic Acid Ester Derivatives through Chemoinformatics
Chemoinformatics is revolutionizing drug discovery by integrating computational and informational sciences to accelerate the design of new molecules. In the context of tranexamic acid esters, chemoinformatics provides a powerful toolkit for the rational design of derivatives with optimized properties. This approach moves beyond traditional trial-and-error synthesis, allowing for a more targeted and efficient discovery process.
The process often begins with the creation of a virtual library of potential tranexamic acid ester candidates. By systematically modifying the ester group with various alkyl or aryl moieties, researchers can generate a diverse set of virtual compounds. Quantitative Structure-Activity Relationship (QSAR) models are then employed to predict the biological activity of these virtual molecules. These models are built upon experimental data from existing tranexamic acid analogs and related compounds, identifying key molecular descriptors—such as molecular weight, logP (a measure of lipophilicity), and topological polar surface area—that correlate with desired activities like enhanced binding to plasminogen.
Molecular docking simulations represent another critical chemoinformatic tool. These simulations predict the preferred orientation of a tranexamic acid ester derivative when bound to its target, typically the lysine-binding sites of plasminogen. By calculating the binding affinity and analyzing the interactions at the molecular level, researchers can prioritize candidates that are likely to exhibit strong inhibitory effects on fibrinolysis. For example, a derivative with an ester group that forms additional hydrogen bonds or hydrophobic interactions within the binding pocket would be flagged as a promising candidate for synthesis and further testing.
High-Throughput Screening Methodologies for Novel Ester Derivative Libraries
Once a library of tranexamic acid ester derivatives has been synthesized, high-throughput screening (HTS) methodologies are essential for rapidly evaluating their biological activity. HTS allows for the automated testing of thousands of compounds in a short period, dramatically accelerating the identification of lead candidates.
For tranexamic acid esters, the primary HTS assays are typically designed to measure their antifibrinolytic activity. A common approach involves a chromogenic assay where the conversion of plasminogen to plasmin is initiated in the presence of a plasmin-specific substrate that releases a colored product upon cleavage. The ability of a test compound to inhibit this color change provides a quantitative measure of its efficacy. These assays are adapted for microplate formats (e.g., 96- or 384-well plates) to enable simultaneous screening of numerous derivatives.
In addition to target-based assays, cell-based HTS can provide valuable insights into a compound's activity in a more biologically relevant context. For instance, a clot lysis assay can be used to measure the ability of tranexamic acid esters to prevent the breakdown of a fibrin (B1330869) clot in vitro. The results from these HTS campaigns are then used to build structure-activity relationships, which can feed back into the chemoinformatic design process for further optimization.
Exploration of Unconventional Molecular Targets and Biological Activities of Tranexamic Acid Esters Beyond Classical Fibrinolysis
While the primary mechanism of tranexamic acid is the inhibition of plasminogen activation, recent research has begun to explore its effects on other biological pathways. The modification of tranexamic acid into its ester derivatives can alter its physicochemical properties, potentially enabling it to interact with new molecular targets and exhibit novel biological activities.
One area of investigation is the role of tranexamic acid esters in inflammation. Since plasmin is known to be involved in inflammatory processes, derivatives with enhanced tissue penetration could offer more potent anti-inflammatory effects. Researchers are also exploring the potential of these esters as tyrosinase inhibitors for applications in dermatology, such as treating hyperpigmentation disorders like melasma. The rationale is that the structural features of tranexamic acid could be modified to interact with the active site of tyrosinase, a key enzyme in melanin (B1238610) synthesis.
Furthermore, the potential for tranexamic acid and its derivatives to modulate cellular signaling pathways is an emerging field of study. By examining the effects of these compounds on various cell types through proteomic and genomic approaches, researchers aim to uncover novel mechanisms of action and identify new therapeutic indications beyond hemostasis.
Advanced Bioanalytical Techniques for Metabolite Profiling and Pharmacokinetic Studies of Ester Derivatives
The development of any new drug candidate requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Advanced bioanalytical techniques are crucial for characterizing the pharmacokinetics of tranexamic acid ester derivatives and identifying their metabolites.
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern bioanalytical chemistry and is extensively used in the study of tranexamic acid esters. High-resolution mass spectrometry (HRMS) allows for the precise identification of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissue samples. By tracking the concentrations of these compounds over time, detailed pharmacokinetic parameters can be determined.
Sustainable and Green Chemistry Approaches in the Synthesis of Tranexamic Acid Esters
In recent years, the principles of green chemistry have become increasingly important in pharmaceutical manufacturing to minimize environmental impact. The synthesis of tranexamic acid esters is an area where these principles can be effectively applied.
Traditional esterification methods often rely on the use of stoichiometric amounts of coupling agents and organic solvents, which can generate significant waste. Modern, greener approaches focus on the use of enzymatic catalysis. Lipases, for example, can catalyze the esterification of tranexamic acid under mild conditions, often in solvent-free systems or green solvents like ionic liquids or supercritical fluids. This not only reduces waste but can also lead to higher selectivity and purity of the final product.
Another key aspect of green chemistry is the use of renewable starting materials and the optimization of reaction conditions to improve energy efficiency. For instance, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. By incorporating these sustainable practices, the synthesis of tranexamic acid esters can be made more environmentally friendly and economically viable. The development of continuous flow processes for esterification also represents a significant step towards greener and more efficient manufacturing.
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess the efficacy of tranexamic acid isobenzedrine ester in bleeding disorders?
- Methodological Answer :
- Controlled Trials : Use randomized controlled trials (RCTs) with placebo or standard care comparators. For example, in traumatic injury studies, administer tranexamic acid within 3 hours of injury and measure outcomes like blood loss reduction and mortality rates .
- Dosage Variations : Test multiple dosing regimens (e.g., 1 g IV bolus vs. 500 mg oral) to evaluate dose-response relationships, ensuring alignment with pharmacokinetic profiles .
- Data Collection : Track clinical endpoints (e.g., Glasgow Coma Scale scores, re-bleeding rates) and biochemical markers (e.g., fibrinolytic activity) using validated tools like UPLC-MS/MS for plasma concentration analysis .
Q. What analytical methods are validated for quantifying this compound in biological samples?
- Methodological Answer :
- Chromatography : Ultra-performance liquid chromatography–mass spectrometry (UPLC-MS/MS) is the gold standard due to high sensitivity and specificity. Solid-phase extraction protocols are critical for minimizing matrix interference in plasma samples .
- Validation Steps : Include parameters like linearity (1–1000 ng/mL), precision (intra-day CV <15%), and recovery rates (>85%) to meet FDA/EMA guidelines .
Q. How can researchers ensure reliable data interpretation in studies involving this compound?
- Methodological Answer :
- Statistical Rigor : Apply appropriate tests (e.g., unpaired t-test for normally distributed data, Mann-Whitney test for non-parametric data) and adjust for covariates like injury severity or comorbidities .
- Bias Mitigation : Use blinding in RCTs and pre-register protocols to reduce observer and selection bias .
Advanced Research Questions
Q. How can contradictions in clinical outcomes (e.g., 49% vs. 90% efficacy in melasma studies) be resolved?
- Methodological Answer :
- Meta-Analysis : Pool data from heterogeneous studies (e.g., differing dosages, demographics) and perform subgroup analyses by age, ethnicity, or application route (oral vs. topical) .
- Mechanistic Studies : Investigate tranexamic acid’s inhibition of tyrosinase and prostaglandin E2 pathways in vitro to clarify variability in hyperpigmentation responses .
Q. What strategies address sex disparities in this compound administration and efficacy?
- Methodological Answer :
- Stratified Analysis : Retrospectively analyze trauma registries to compare outcomes by sex, adjusting for confounding factors like injury type and hormonal status .
- Pharmacokinetic Modeling : Conduct sex-specific studies to evaluate differences in drug metabolism and tissue distribution using population pharmacokinetics .
Q. How can researchers optimize tranexamic acid’s pharmacokinetic-pharmacodynamic (PK-PD) profile for traumatic brain injury (TBI)?
- Methodological Answer :
- Cerebrospinal Fluid (CSF) Sampling : Measure tranexamic acid concentrations in CSF via lumbar puncture to assess blood-brain barrier penetration .
- Time-Dependent Efficacy : Analyze CRASH-3 trial data to determine the therapeutic window (e.g., administration within 1 hour post-injury vs. delayed dosing) .
Data Analysis Frameworks
Table 1 : Statistical Methods for this compound Studies
Key Considerations for Methodological Rigor
- Research Question Design : Ensure clarity and specificity (e.g., “How does this compound inhibit fibrinolysis in TBI patients with coagulopathy?”) to guide hypothesis-driven experiments .
- Data Transparency : Share anonymized datasets via platforms like TARN (Trauma Audit & Research Network) under standardized agreements to enable reproducibility .
- Ethical Compliance : Obtain approvals from institutional review boards (IRBs) and document participant selection criteria (e.g., exclusion of pregnant patients) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
